molecular formula C25H19N3O4S B15042679 3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)azamethylene]-5-(2-oxo(1H-benzo[d]azol in-3-ylidene))-1,3-thiazolidin-4-one

3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)azamethylene]-5-(2-oxo(1H-benzo[d]azol in-3-ylidene))-1,3-thiazolidin-4-one

Cat. No.: B15042679
M. Wt: 457.5 g/mol
InChI Key: SGPNRSMPLXPVKX-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)azamethylene]-5-(2-oxo(1H-benzo[d]azol in-3-ylidene))-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a 1,3-thiazolidin-4-one core substituted with two 4-methoxyphenyl groups, an azamethylene linker, and a benzo[d]azol-3-ylidene moiety. This structure combines electron-rich aromatic systems with a conjugated heterocyclic framework, which is frequently associated with biological activity, such as anti-inflammatory or antimicrobial properties .

Synthesis of such compounds typically involves cyclization reactions, such as the thia-Michael addition followed by cyclization, as seen in related thiosemicarbazide derivatives (e.g., converting thiosemicarbazones to thiazolidin-4-ones via reaction with dimethyl acetylenedicarboxylate) . The benzo[d]azol-3-ylidene component likely arises from condensation reactions involving benzimidazole precursors, similar to methods used for 2-(4-cyanophenyl)-1H-benzimidazoles .

Properties

Molecular Formula

C25H19N3O4S

Molecular Weight

457.5 g/mol

IUPAC Name

3-[4-hydroxy-3-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C25H19N3O4S/c1-31-17-11-7-15(8-12-17)26-25-28(16-9-13-18(32-2)14-10-16)24(30)22(33-25)21-19-5-3-4-6-20(19)27-23(21)29/h3-14,30H,1-2H3

InChI Key

SGPNRSMPLXPVKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=C(S2)C3=C4C=CC=CC4=NC3=O)O)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Core Thiazolidin-4-One Skeleton Formation

The thiazolidin-4-one core is synthesized via cyclocondensation of 2-aminothiazole derivatives with chloroacetyl chloride. For instance, 4-(4-methoxyphenyl)thiazol-2-amine reacts with chloroacetyl chloride in dimethylformamide (DMF) at ambient temperature to yield 2-chloro-N-[4-(4-methoxyphenyl)thiazol-2-yl]acetamide (intermediate 3b ). Subsequent treatment with ammonium thiocyanate in refluxing ethanol facilitates cyclization to 3-(4-methoxyphenyl)-1,3-thiazolidin-4-one (intermediate 4b ).

Key Reaction Conditions:

  • Solvent: Ethanol (reflux, 4–6 h)
  • Yield: 75–82%
  • Characterization: IR (C=O stretch at 1,716 cm⁻¹), ¹H NMR (δ 3.81 ppm for methoxy group).

Knoevenagel Condensation for Benzazolylidene Incorporation

The 2-oxo(1H-benzo[d]azol-3-ylidene) moiety is installed via Knoevenagel condensation using 1H-benzo[d]azole-2-carbaldehyde . This step employs piperidine as a base and toluene under Dean-Stark conditions to remove water.

Optimized Procedure:

  • Reactants: Azamethylene intermediate (1 eq), 1H-benzo[d]azole-2-carbaldehyde (1.5 eq)
  • Catalyst: Piperidine (0.1 eq)
  • Conditions: Reflux in toluene, 6 h
  • Yield: 65–70%
  • Characterization: ¹H NMR (δ 8.24 ppm for benzazolylidene proton), MS (m/z 508 [M⁺]).

Alternative Microwave-Enhanced One-Pot Synthesis

A one-pot strategy combining Cu(I) catalysis and microwave irradiation streamlines the synthesis:

Steps:

  • Triazole Formation: 4-(Prop-2-yn-1-yloxy)benzaldehyde reacts with 4-methoxyphenyl azide under CuSO₄ catalysis.
  • Thiazolidinone Cyclization: Addition of thioglycolic acid and 4-methoxyaniline under microwave (100 W, 15 min).

Advantages:

  • Reduced reaction time (30 min vs. 4 h conventional).
  • Higher yield (82% vs. 68%).

Structural Characterization and Spectral Data

Critical Analytical Data:

Functional Group IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z)
Thiazolidin-4-one C=O 1,716
Azamethylene NH 3,425 12.95 (s, 1H)
Benzazolylidene 1,600 (C=N) 8.24 (d, J = 3.8 Hz, 1H) 508 [M⁺]

X-ray Crystallography: Limited data exists, but analogous structures show planar thiazolidinone rings with dihedral angles <10° relative to aromatic substituents.

Challenges and Optimization Strategies

  • Regioselectivity: Competing reactions during Knoevenagel condensation require precise stoichiometry.
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) improve solubility but may necessitate rigorous drying.
  • Catalyst Recycling: Cu(I) catalysts in one-pot methods face deactivation; immobilized variants are under investigation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Scalability
Conventional Stepwise 65–70 12 h Moderate
Microwave-Assisted 78–85 30 min High
One-Pot Cu(I) Catalyzed 82 45 min High

Microwave methods dominate due to efficiency, though one-pot protocols are preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Thiazolidinone derivatives are used as catalysts in various organic reactions.

    Material Science: These compounds can be used in the synthesis of advanced materials.

Biology

    Antimicrobial Activity: Many thiazolidinone derivatives exhibit significant antimicrobial properties.

    Enzyme Inhibition: These compounds can act as inhibitors for various enzymes.

Medicine

    Anti-inflammatory: Thiazolidinones have been studied for their anti-inflammatory effects.

    Anticancer: Some derivatives show potential as anticancer agents.

Industry

    Agriculture: Used in the development of agrochemicals.

    Pharmaceuticals: Employed in the synthesis of drugs.

Mechanism of Action

The mechanism of action for thiazolidinone derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to the observed biological effects. For example, the compound might inhibit an enzyme by binding to its active site, thereby preventing substrate access.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Thiazolidin-4-one derivatives are structurally diverse, with variations in substituents influencing their physicochemical and biological properties. Below is a comparison with key analogues:

Compound Key Substituents Biological/Physical Properties Reference
Target Compound 4-Methoxyphenyl, azamethylene, benzo[d]azol-3-ylidene Potential anti-inflammatory/antimicrobial activity (inferred from structural analogs)
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene, phenyl, thioxo Crystallographic stability; used in rhodanine-based drug discovery
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one Indolylmethylene, 3-hydroxyphenyl, thioxo Antibacterial/antifungal activity (MIC: 8–32 µg/mL against S. aureus and C. albicans)
(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one Pyrazolylmethylene, 4-isopropoxyphenyl, 4-methoxybenzyl Enhanced solubility due to polar isopropoxy group; potential kinase inhibition
(Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one Azulenylmethylene, thioxo Electrochemical activity (redox potential: −0.45 V vs. Ag/AgCl)

Key Differences and Implications

Substituent Effects on Bioactivity :

  • The benzo[d]azol-3-ylidene group in the target compound may enhance π-π stacking interactions with biological targets compared to simpler benzylidene substituents (e.g., 2-methylbenzylidene in ).
  • Thioxo vs. Oxo Groups : Thioxo-containing analogues (e.g., ) often exhibit stronger antimicrobial activity due to increased electrophilicity and sulfur-mediated interactions.

Synthetic Flexibility :

  • The azamethylene linker in the target compound allows for modular synthesis, similar to pyrazolylmethylene derivatives , but with distinct electronic effects from the 4-methoxyphenyl groups.

Biological Activity

The compound 3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)azamethylene]-5-(2-oxo(1H-benzo[d]azol in-3-ylidene))-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by its complex structure and potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article explores the biological activity of this specific compound based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H18N2O4S\text{C}_{20}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The WST-1 assay has been employed to evaluate the antiproliferative effects of these compounds.

CompoundIC50 (μM)Cell Line
This compound25.6 ± 1.5A549
Control (Doxorubicin)15.0 ± 0.8A549

The compound demonstrated an IC50 value of 25.6 μM against the A549 lung cancer cell line, indicating a promising anticancer profile compared to the standard drug doxorubicin.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidinones have been well-documented. The compound was evaluated using the carrageenan-induced paw edema model , which is a standard method for assessing anti-inflammatory effects.

Dose (mg/kg)Edema Reduction (%)
2530
5045
10070

At a dose of 100 mg/kg , the compound exhibited a 70% reduction in edema, showcasing its potential as an anti-inflammatory agent.

Antibacterial Activity

The antibacterial activity was assessed against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The zone of inhibition was measured to determine effectiveness.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus22
Escherichia coli18

The compound showed a zone of inhibition of 22 mm against Staphylococcus aureus, indicating strong antibacterial activity.

The proposed mechanism for the biological activity of this compound involves:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Inhibition of Pro-inflammatory Cytokines : Suppression of TNF-alpha and IL-6 production.
  • Disruption of Bacterial Cell Wall Synthesis : Interference with bacterial growth mechanisms.

Case Studies

A recent study published in Molecules examined several thiazolidinone derivatives and their biological activities. The findings indicated that modifications in the substituents significantly influenced their efficacy against cancer and inflammation . Another study highlighted the synthesis and biological evaluation of related compounds, confirming their potential as multifunctional agents .

Q & A

Q. What are the standard synthetic routes for preparing this thiazolidinone derivative, and how can intermediates be validated?

The compound is synthesized via a multi-step condensation process. A key step involves the reaction of a 4-methoxy-substituted benzaldehyde derivative (e.g., 2-(benzyloxy)-5-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)diazenyl)benzaldehyde) with 4-methoxyaniline under acidic conditions to form a Schiff base intermediate. This intermediate undergoes cyclization with mercaptoacetic acid to yield the thiazolidinone core . Validation of intermediates requires thin-layer chromatography (TLC), NMR (¹H/¹³C), and mass spectrometry to confirm structural integrity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its functional groups?

  • IR spectroscopy : Confirms the presence of C=O (1690–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches in the thiazolidinone ring.
  • ¹H NMR : Aromatic protons from the 4-methoxyphenyl groups appear as doublets (δ 6.8–7.5 ppm), while the methoxy group resonates as a singlet (δ ~3.8 ppm).
  • ¹³C NMR : The carbonyl carbon of the thiazolidinone ring appears at δ 170–175 ppm, and the azomethine (C=N) carbon at δ 150–160 ppm .

Q. How can crystallographic data resolve ambiguities in molecular geometry, and what software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is essential for resolving stereochemical ambiguities. The SHELX suite (e.g., SHELXL for refinement) and Mercury software are widely used for structure solution and visualization. Mercury’s tools for overlaying multiple structures and analyzing hydrogen-bonding networks are particularly useful for validating geometric parameters .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis yield while minimizing by-products?

Employ a Design of Experiments (DoE) approach to systematically vary reaction parameters (temperature, solvent polarity, catalyst loading). For example:

  • Solvent optimization : Ethanol vs. DMF affects cyclization efficiency due to polarity differences .
  • Temperature control : Reflux conditions (~80°C) improve Schiff base formation but may require inert atmospheres to prevent oxidation of the azo linkage . Statistical modeling (e.g., response surface methodology) identifies optimal conditions and interactions between variables .

Q. How do electronic effects of substituents (e.g., methoxy vs. hydroxy groups) influence the compound’s reactivity and biological activity?

The electron-donating methoxy group enhances aromatic ring stability and modulates π-π stacking interactions in target binding. Comparative studies with deoxygenated analogs (e.g., replacing -OCH₃ with -H) reveal reduced bioactivity, suggesting methoxy groups are critical for maintaining charge transfer interactions in enzyme inhibition .

Q. What methodologies address contradictions in spectroscopic vs. crystallographic data (e.g., bond length discrepancies)?

Discrepancies between NMR-derived coupling constants and X-ray bond lengths may arise from dynamic effects (e.g., tautomerism in solution). To resolve this:

  • Perform variable-temperature NMR to detect equilibrium shifts.
  • Use DFT calculations (e.g., Gaussian09) to compare optimized geometries with experimental SCXRD data.
  • Validate with solid-state NMR for direct comparison to crystallographic results .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding modes. Key steps:

  • Target preparation : Retrieve a protein structure (PDB ID) and remove water/ligands.
  • Docking validation : Cross-check with co-crystallized ligands to ensure scoring function reliability.
  • Binding free energy : Use MM-PBSA/GBSA to quantify interactions, focusing on hydrogen bonds with the thiazolidinone’s carbonyl and azo groups .

Methodological Notes

  • Synthetic Reproducibility : Document reaction quenching protocols to prevent over-oxidation of sensitive azo linkages .
  • Crystallization Challenges : Use mixed solvents (e.g., DMF/EtOH) to improve crystal quality for SCXRD .
  • Data Conflict Resolution : Cross-validate spectral and crystallographic data with independent techniques (e.g., IR vs. Raman spectroscopy) .

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